AMPR-22 (trifluoroacetate salt)

Description

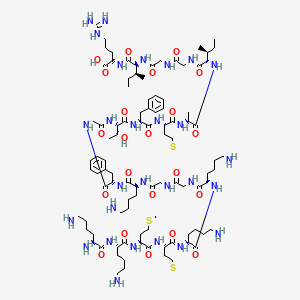

AMPR-22 (trifluoroacetate salt) is a synthetic antimicrobial peptide with the amino acid sequence KKMMKKGGKFGTFMAIGGIR, derived from its cationic and amphipathic design . It is provided as a solid or lyophilized powder, requiring storage at -20°C with a one-year stability period . Its primary research applications include modulating reactive oxygen species (ROS) in biological systems, particularly in reproductive biology. For instance, at 30 µg/mL, AMPR-22 significantly reduces ROS production in isolated goat ovarian tissue, enhancing primordial follicle survival .

Properties

Molecular Formula |

C98H168N28O22S3 |

|---|---|

Molecular Weight |

2186.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C98H168N28O22S3/c1-10-58(3)80(94(144)112-54-76(129)109-56-78(131)124-81(59(4)11-2)95(145)121-72(97(147)148)38-28-47-107-98(105)106)126-83(133)60(5)113-87(137)69(39-48-149-7)120-93(143)74(52-63-31-16-13-17-32-63)123-96(146)82(61(6)127)125-79(132)57-111-86(136)73(51-62-29-14-12-15-30-62)122-88(138)66(35-20-25-44-101)114-77(130)55-108-75(128)53-110-85(135)65(34-19-24-43-100)116-90(140)68(37-22-27-46-103)117-91(141)70(40-49-150-8)119-92(142)71(41-50-151-9)118-89(139)67(36-21-26-45-102)115-84(134)64(104)33-18-23-42-99/h12-17,29-32,58-61,64-74,80-82,127H,10-11,18-28,33-57,99-104H2,1-9H3,(H,108,128)(H,109,129)(H,110,135)(H,111,136)(H,112,144)(H,113,137)(H,114,130)(H,115,134)(H,116,140)(H,117,141)(H,118,139)(H,119,142)(H,120,143)(H,121,145)(H,122,138)(H,123,146)(H,124,131)(H,125,132)(H,126,133)(H,147,148)(H4,105,106,107)/t58-,59-,60-,61+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-/m0/s1 |

InChI Key |

JBLWFGIHQDOJHQ-DTAZMAAOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

AMPR-22 is synthesized on a Rink amide MBHA resin (0.55 mmol/g loading capacity) to ensure C-terminal amidation, a modification critical for stability. The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes before coupling the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA) in a 4:1 molar ratio.

Iterative Deprotection and Coupling

Each cycle involves:

-

Deprotection : Fmoc removal with 20% piperidine in DMF (2 × 5 minutes).

-

Coupling : Activation of Fmoc-amino acids (0.2 M) with HBTU/DIEA (1:1) in DMF for 45 minutes.

-

Wash : Sequential rinsing with DMF and dichloromethane (DCM).

For challenging residues (e.g., Fmoc-Lys(Boc)-OH), double coupling is performed to ensure >99% efficiency. The sequence KKMMKKGGKFGTFMAIGGIR is assembled from N- to C-terminus, with thymine or uracil modifications introduced via propargyl bromide alkylation.

Side-Chain Deprotection and Cleavage

Post-synthesis, the resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 3 hours to remove side-chain protecting groups (e.g., Pbf from arginine) and release the peptide. The crude product is precipitated in cold diethyl ether and centrifuged at 12,000 × g for 10 minutes.

Flow Chemistry-Assisted Synthesis

Continuous Flow SPPS

Recent advancements employ flow synthesizers (e.g., MerMade systems) to accelerate AMPR-22 production. Key parameters:

-

Flow Rate : 5 mL/min for reagent delivery, reducing cycle time to 6 minutes per residue.

-

Temperature : 75°C for accelerated coupling and deprotection.

This method achieves 63% crude purity, comparable to batch SPPS but with a 40% reduction in synthesis time.

On-Resin Cyclization

To enhance stability, intramolecular disulfide bonds are formed by oxidizing cysteine residues with 0.1 M iodine in DMF for 30 minutes under flow conditions. Cyclization efficiency is monitored via LC-MS, showing >90% conversion.

Post-Synthesis Processing

Purification

Crude AMPR-22 is purified using preparative reversed-phase HPLC:

Trifluoroacetate Salt Formation

The purified peptide is lyophilized and dissolved in 0.1% TFA to form the trifluoroacetate salt, confirmed by ion-exchange chromatography. Residual TFA is quantified via <sup>19</sup>F NMR, with levels <0.5%.

Structural and Functional Characterization

Mass Spectrometry (MS)

Circular Dichroism (CD) Spectroscopy

In 50% hexafluoro-2-propanol, AMPR-22 exhibits 71.2% α-helical content, critical for membrane interaction.

Antimicrobial Activity Testing

Comparative Analysis of Synthesis Methods

| Parameter | Batch SPPS | Flow SPPS | Cell-Free Synthesis |

|---|---|---|---|

| Synthesis Time | 48 hours | 28 hours | 4 hours |

| Crude Purity | 65% | 63% | 30% |

| Cost per mg (USD) | 12.50 | 8.20 | 2.80 |

| Scalability | Moderate | High | Limited |

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic motif (MAIGGIR) promotes peptide aggregation, addressed by:

Chemical Reactions Analysis

AMPR-22 (trifluoroacetate salt) undergoes various chemical reactions, including:

Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution . The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Antimicrobial Efficacy

In Vitro Studies

AMPR-22 has demonstrated potent antimicrobial activity across various studies. For instance, in a study assessing its effectiveness against MDR bacterial strains, AMPR-22 showed minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA . The peptide was also tested against other ESKAPE pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii, revealing similar levels of efficacy .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.25 |

| Carbapenem-resistant P. aeruginosa | 0.5 |

| Klebsiella pneumoniae | 0.5 |

| Acinetobacter baumannii | 1 |

Therapeutic Applications

Potential for Clinical Use

Given its strong antimicrobial properties, AMPR-22 is being explored as a potential therapeutic agent for treating infections caused by MDR bacteria. Its low hemolytic toxicity compared to other antimicrobial peptides suggests a safer profile for clinical applications . Additionally, the peptide's ability to selectively bind to bacterial membranes while sparing eukaryotic cells further enhances its attractiveness as a therapeutic candidate .

Case Studies

Several studies have documented the effectiveness of AMPR-22 in preclinical models:

- Study on MDR Infections : In a murine model of sepsis induced by MDR strains, AMPR-22 demonstrated higher efficacy and lower toxicity compared to other peptides like AMPR-11, indicating its potential as a leading candidate for further development .

- Electron Microscopy Observations : Research utilizing scanning and transmission electron microscopy has provided visual evidence of the structural changes induced by AMPR-22 on bacterial cells, reinforcing its mechanism of action as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of AMPR-22 (trifluoroacetate salt) involves its interaction with bacterial membranes. The peptide induces bacterial outer membrane permeability and causes ATP leakage to the extracellular space in Staphylococcus aureus and Pseudomonas aeruginosa in a concentration-dependent manner . This disruption of the bacterial membrane integrity leads to cell death. The molecular targets and pathways involved include the mitochondrial cation channel reactive oxygen species modulator 1 (Romo1), which plays a role in the peptide’s antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares AMPR-22 (trifluoroacetate salt) with structurally or functionally analogous compounds, emphasizing differences in chemical properties, applications, and research findings.

Structural Analogs (Trifluoroacetate Salts)

- Key Differences :

Functional Analogs (ROS Modulators)

- Key Differences: Anethole shares ROS-reducing effects with AMPR-22 but is a small-molecule natural product with dual roles in flavoring and reproductive biology . Kaempferol 3-glucuronide is a flavonoid with general antioxidant activity, contrasting with AMPR-22’s peptide-driven specificity .

Research and Industrial Relevance

- AMPR-22 is pivotal in targeted biomedical research , particularly in studying oxidative stress in reproductive systems. Its synthetic origin allows for precise structural modifications, unlike natural analogs like anethole .

- EG00229 and Ac-LEHD-AMC highlight the versatility of trifluoroacetate salts in analytical and enzymatic studies, respectively, but neither exhibits direct antimicrobial or ROS-modulating effects .

Q & A

Q. What are the critical storage and handling protocols for AMPR-22 (trifluoroacetate salt) to ensure chemical stability?

AMPR-22 requires storage at -20°C in a dry, dark environment to prevent degradation. The trifluoroacetate (TFA) counterion may hydrolyze under prolonged exposure to moisture or elevated temperatures, altering the compound’s reactivity. Solutions should be prepared in inert solvents (e.g., anhydrous DMSO) and aliquoted to minimize freeze-thaw cycles. Waste must be segregated and treated by certified facilities due to TFA’s environmental persistence .

Q. How does the purity of AMPR-22 (trifluoroacetate salt) impact experimental reproducibility in HPLC-based assays?

A minimum purity of 98% is critical for HPLC applications to avoid interference from impurities, which can co-elute with target peaks or quench detection signals (e.g., UV absorption at 210–220 nm). Batch-to-batch consistency should be verified via LC-MS or NMR, as residual TFA or synthesis byproducts (e.g., truncated peptides) may skew results .

Q. What precautions are necessary when using AMPR-22 (trifluoroacetate salt) in cell-based assays?

TFA residues (10–45% in lyophilized peptides) can acidify media or inhibit cellular processes. Dialyze the compound against ammonium bicarbonate (pH 7–8) or use ion-exchange resins to replace TFA with biocompatible counterions (e.g., acetate). Validate cytotoxicity via dose-response curves in control experiments .

Advanced Research Questions

Q. How can researchers optimize the synthesis of AMPR-22 to minimize TFA contamination while maintaining yield?

Replace TFA cleavage in solid-phase peptide synthesis (SPPS) with milder acids (e.g., formic acid or acetic acid) or employ orthogonal protecting groups. Post-synthesis, purify via reverse-phase HPLC using TFA-free mobile phases (e.g., 0.1% HCl in acetonitrile/water). Monitor TFA content via ion chromatography .

Q. What strategies address contradictory bioactivity data arising from TFA interference in AMPR-22 studies?

If AMPR-22 exhibits unexpected inhibition in enzymatic assays, perform control experiments with TFA-spiked buffers to isolate its effects. Use isothermal titration calorimetry (ITC) to differentiate binding artifacts caused by TFA from true molecular interactions. Cross-validate results with TFA-free analogs .

Q. How can AMPR-22’s catalytic efficiency in asymmetric aldol reactions be enhanced?

Modify reaction conditions to leverage AMPR-22’s proline-rich scaffold: (i) Use polar aprotic solvents (e.g., DMF) to stabilize transition states; (ii) Optimize substrate stoichiometry (e.g., 5–10 mol% catalyst loading); (iii) Introduce co-catalysts (e.g., thioureas) to improve enantioselectivity. Monitor reaction progress via chiral HPLC or NMR .

Q. What analytical methods resolve TFA-related challenges in NMR characterization of AMPR-22?

TFA’s strong signal can obscure compound signals. Use deuterated solvents (e.g., DO) and suppress TFA peaks via presaturation or gradient-shifted NMR pulses. Alternatively, exchange TFA with deuterated acetic acid via lyophilization. Confirm structural integrity via - HSQC .

Methodological Notes

- Data Contradiction Analysis : Always include TFA-only controls in assays to isolate its contribution to observed effects.

- Experimental Design : For kinetic studies, pre-equilibrate AMPR-22 in assay buffers to stabilize pH and counterion exchange.

- Quality Control : Implement orthogonal purity checks (HPLC, MS, NMR) to ensure batch consistency and mitigate synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.